Properties of N-Cbz-3-trifluoromethyl-L-phenylalanine
Properties of N-Cbz-3-trifluoromethyl-L-phenylalanine
An In-Depth Technical Guide to N-Cbz-3-trifluoromethyl-L-phenylalanine
Abstract
N-Carbobenzyloxy-3-trifluoromethyl-L-phenylalanine is a synthetic, non-canonical amino acid derivative of significant interest to medicinal chemistry and drug development. This molecule uniquely combines the classical Carbobenzyloxy (Cbz) amine-protecting group with a trifluoromethyl-substituted phenylalanine core. The Cbz group provides a robust and selectively cleavable handle essential for controlled peptide synthesis, while the trifluoromethyl (CF₃) moiety is a powerful bioisostere for a methyl group, known to enhance metabolic stability, lipophilicity, and binding affinity of parent molecules. This guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical characterization, and potential applications of N-Cbz-3-trifluoromethyl-L-phenylalanine as a strategic building block for advanced therapeutic agents.
Introduction and Strategic Importance
In the landscape of modern drug discovery, the use of modified amino acids is a cornerstone strategy for developing novel peptides, peptidomimetics, and small molecule drugs with enhanced therapeutic profiles. N-Cbz-3-trifluoromethyl-L-phenylalanine emerges as a valuable intermediate, designed to leverage two key chemical modifications:
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The Carbobenzyloxy (Cbz) Protecting Group: Introduced by Bergmann and Zervas in the 1930s, the Cbz group is a foundational tool in peptide chemistry.[1] Its stability across a wide range of reaction conditions, coupled with its clean and efficient removal via catalytic hydrogenolysis, allows for the precise, stepwise construction of complex peptide sequences. Its presence in the target molecule designates it as "activated" and ready for synthetic transformations.[2]
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The 3-Trifluoromethylphenyl Moiety: The substitution of hydrogen atoms with fluorine is a proven strategy in medicinal chemistry to fine-tune a drug candidate's properties. The trifluoromethyl (CF₃) group, in particular, is highly electronegative and lipophilic. Its incorporation into a phenylalanine scaffold can profoundly influence the resulting peptide or molecule by:
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Increasing Metabolic Stability: The strong carbon-fluorine bond resists enzymatic degradation, prolonging the molecule's biological half-life.
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Enhancing Lipophilicity: This can improve the molecule's ability to cross cellular membranes and reach its biological target.[3]
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Modulating Binding Interactions: The unique electronic properties of the CF₃ group can alter hydrogen bonding and other non-covalent interactions with a target receptor or enzyme, potentially leading to increased potency and selectivity.
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Therefore, N-Cbz-3-trifluoromethyl-L-phenylalanine is not an end-product but a high-value starting material for synthesizing next-generation therapeutics where enhanced stability and specific binding characteristics are desired.
Physicochemical Properties
While extensive experimental data for this specific derivative is not widely published, its core physicochemical properties can be defined based on its chemical structure and data from its constituent parts.
| Property | Value | Source / Rationale |
| Molecular Formula | C₁₈H₁₆F₃NO₄ | Calculated from structure.[4] |
| Molecular Weight | 367.32 g/mol | Calculated from formula.[4] |
| Appearance | White to off-white crystalline solid | Inferred from related compounds like N-Cbz-L-phenylalanine and 3-trifluoromethyl-L-phenylalanine.[1][3] |
| Solubility | Sparingly soluble in water; soluble in organic solvents such as DMF, DMSO, Methanol, and Ethyl Acetate. | Inferred from N-Cbz-L-phenylalanine.[5] The Cbz and trifluoromethyl groups increase organic solubility compared to the parent amino acid. |
| Starting Material CAS | 14464-68-7 (for 3-Trifluoromethyl-L-phenylalanine) | Chem-Impex.[3] |
| Storage Temperature | Room Temperature or refrigerated (0-8°C) for long-term stability. | Recommended for amino acid derivatives to prevent degradation.[1][3] |
Synthesis and Purification
The synthesis of N-Cbz-3-trifluoromethyl-L-phenylalanine is most effectively achieved through the well-established Schotten-Baumann reaction, a reliable method for the N-acylation of amino acids.
Synthetic Principle
The reaction involves the nucleophilic attack of the deprotonated amino group of 3-trifluoromethyl-L-phenylalanine on the electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl). An aqueous base (e.g., NaOH) is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion and maintaining the nucleophilicity of the amine. The reaction is typically performed at low temperatures to minimize side reactions and prevent racemization.
Experimental Workflow Diagram
Caption: Synthetic workflow for N-Cbz-3-trifluoromethyl-L-phenylalanine.
Detailed Experimental Protocol
This protocol is adapted from standard procedures for the Cbz-protection of amino acids.[1]
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Dissolution: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve one equivalent of 3-trifluoromethyl-L-phenylalanine in a 1N aqueous solution of sodium hydroxide. Use enough solution to fully dissolve the amino acid.
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Cooling: Cool the reaction vessel in an ice-salt bath to an internal temperature of 0-5 °C.
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Reaction: While stirring vigorously, add 1.1 equivalents of benzyl chloroformate and a corresponding volume of 1N NaOH solution simultaneously and dropwise from separate funnels. The key is to maintain a slightly alkaline pH and keep the internal temperature below 5 °C to prevent hydrolysis of the reagent and minimize side reactions.
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Stirring: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-3 hours to ensure the reaction goes to completion.
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Aqueous Workup:
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Transfer the reaction mixture to a separatory funnel and wash once with diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol. Discard the organic layer.
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Under continued cooling in an ice bath, carefully acidify the aqueous layer to a pH of approximately 2 using 2N HCl. A white precipitate of the product should form.
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Extraction: Extract the acidified aqueous layer three times with ethyl acetate. The product will move into the organic phase.
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Isolation: Combine the organic extracts and wash them with brine. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is the crude N-Cbz-3-trifluoromethyl-L-phenylalanine.
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Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography if necessary.
Analytical Characterization
To ensure the identity, purity, and structural integrity of the synthesized compound, a panel of analytical techniques is required.
Analytical Workflow Diagram
Caption: Standard analytical workflow for compound verification.
Key Analytical Techniques
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High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the purity of the final compound. A reversed-phase C18 column with a gradient elution of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is a standard method. Purity is assessed by integrating the area of the product peak relative to any impurity peaks detected, typically by UV absorbance at ~220 nm and ~254 nm.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for confirming the molecular structure.
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¹H NMR: A predicted spectrum (in a solvent like DMSO-d₆) would show distinct signals: characteristic aromatic protons from the Cbz group (around 7.3 ppm), a multiplet for the aromatic protons of the 3-trifluoromethylphenyl ring, a singlet for the benzylic CH₂ of the Cbz group (around 5.0 ppm), a multiplet for the α-proton of the amino acid backbone, and multiplets for the β-protons.[6] The coupling of the fluorine atoms to the aromatic protons can provide a complex but highly informative splitting pattern.
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¹³C NMR: This technique would confirm the presence of all 18 carbon atoms, including the characteristic carbonyls of the acid and carbamate, and the CF₃ carbon.
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¹⁹F NMR: This would show a singlet, confirming the presence and chemical environment of the trifluoromethyl group.
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Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be used to confirm the molecular weight of the compound (367.32 g/mol ). Analysis of the isotopic pattern would further validate the elemental composition.
Applications in Research and Drug Development
N-Cbz-3-trifluoromethyl-L-phenylalanine is a strategic building block for creating peptides and peptidomimetics with tailored properties.
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Peptide Synthesis: Its primary application is as a protected amino acid for solid-phase or solution-phase peptide synthesis. Its use allows for the precise insertion of a 3-trifluoromethyl-L-phenylalanine residue at any desired position within a peptide sequence.
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Development of Enzyme Inhibitors: Many enzymes, particularly proteases and topoisomerases, have hydrophobic binding pockets that recognize phenylalanine residues. By replacing a natural phenylalanine with its 3-CF₃ analog, researchers can design more potent and metabolically stable inhibitors. Derivatives of N-Cbz-phenylalanine have already shown promise as topoisomerase IIα inhibitors.[7]
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Probing Biological Systems: Peptides containing this analog can be used to study protein-protein interactions. The trifluoromethyl group acts as a unique probe that can alter binding affinity and can be detected by ¹⁹F NMR, a technique with a very clean background in biological systems.
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Enhancing Drug Delivery: Phenylalanine analogs are known to interact with amino acid transporters like L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells.[8] Incorporating 3-trifluoromethyl-L-phenylalanine into a drug conjugate could potentially hijack this transporter system for targeted delivery to tumors.
Safety, Handling, and Storage
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Safety: As with any laboratory chemical, N-Cbz-3-trifluoromethyl-L-phenylalanine should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Avoid inhalation of dust and contact with skin and eyes.
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Handling: The compound is expected to be a stable solid. Standard laboratory procedures for handling non-volatile organic solids are appropriate.
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Storage: For long-term preservation of chemical integrity, the compound should be stored in a tightly sealed container in a cool, dry place, protected from light. Storage at 0-8°C is recommended.[3]
References
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LookChem. Cas 1161-13-3, N-Cbz-L-Phenylalanine. [Link]
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Al-Zoubi, M. et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. [Link]
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Autech Corporation. Factory Supply High Quality N-Cbz-L-Phenylalanine Powder CAS. 1161-13-3 99% Purity. [Link]
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Uchida, R. et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports. [Link]
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Organic Syntheses. benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. [Link]
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Gourlay, B. (2025). Synthesis of Unnatural Fluorescent α-amino acids. PhD thesis, University of Glasgow. [Link]
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Han, X. et al. (2017). Synthesis and biological evaluation of N-(carbobenzyloxy)-l-phenylalanine and N-(carbobenzyloxy)-l-aspartic acid-β-benzyl ester derivatives as potent topoisomerase IIα inhibitors. Bioorganic & Medicinal Chemistry. [Link]
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Koohyar, F. et al. (2022). Theoretical and experimental 1H-NMR spectroscopy for a series of Cbz-amino acids, dissolved in DMSO, at constant temperature and pressure. ResearchGate. [Link]
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Vuister, G. W. et al. (1994). 2D and 3D NMR Study of Phenylalanine Residues in Proteins by Reverse Isotopic Labeling. Journal of the American Chemical Society. [Link]
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